molecular formula C15H21BO4 B058194 Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 929626-17-5

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B058194
M. Wt: 276.14 g/mol
InChI Key: PQEGFCISHQGIJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a three-step substitution reaction, where the structures are confirmed through various spectroscopic methods including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses to ascertain the detailed molecular structure (Huang et al., 2021).

Molecular Structure Analysis

The molecular structures of these compounds have been calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing a consistency between the DFT-optimized molecular structures and the crystal structures determined by single-crystal X-ray diffraction. This underscores the reliability of DFT in predicting the structural aspects of such compounds (Huang et al., 2021).

Chemical Reactions and Properties

The boric acid ester intermediates exhibit specific reactivity patterns that are essential for further functionalization. Through the detailed study of their molecular electrostatic potential and frontier molecular orbitals, insights into the reactivity and physicochemical properties of the compounds are gained. These analyses provide a basis for understanding the chemical behavior of these intermediates in various reactions (Huang et al., 2021).

Physical Properties Analysis

The physical properties such as melting points, boiling points, solubility, and stability of these compounds can be inferred from their molecular structure and chemical properties. The detailed vibrational properties studies, including FT-IR, NMR, and MS, along with X-ray diffraction data, offer valuable information on the physical characteristics of these compounds, contributing to a comprehensive understanding of their potential applications (Wu et al., 2021).

Chemical Properties Analysis

The electronic structure analysis, including the molecular electrostatic potential and frontier molecular orbitals, provides a deeper insight into the chemical properties of these compounds. These studies reveal important aspects like electron density distribution, potential reactive sites, and the overall reactivity of the molecule, guiding further chemical transformations and applications (Huang et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are primarily used as boric acid ester intermediates with benzene rings in synthetic chemistry. These compounds are synthesized through multi-step substitution reactions and analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses provide insights into their crystal structures and molecular conformations. Density functional theory (DFT) is employed to calculate molecular structures, showing consistency with crystal structures determined by X-ray diffraction. The exploration of molecular electrostatic potential and frontier molecular orbitals through DFT reveals some physicochemical properties of these compounds (Huang et al., 2021).

Chemical Properties and Reactivity

The synthesis processes of compounds containing the dioxaborolan-2-yl group involve palladium-catalyzed borylation of aryl bromides, demonstrating the effectiveness of this method in introducing boryl groups into aromatic compounds. This approach is particularly advantageous for compounds with sulfonyl groups, offering an alternative to conventional borylation methods. Such syntheses contribute to the development of new boron-containing molecules with potential applications in materials science and organic synthesis (Takagi & Yamakawa, 2013).

Applications in Molecular Design

Compounds featuring the dioxaborolan-2-yl group are integral to the design and synthesis of molecules with potential biological activity. For instance, boron-containing phthalazin-1(2H)-one and 2H-benzo[b][1,4]oxazine derivatives have been synthesized as HGF-mimetic agents. The synthesis involves Miyaura borylation reactions, highlighting the role of boron-containing compounds in medicinal chemistry for developing new therapeutic agents (Das et al., 2011).

Enhancements in Sensing Technology

The modification of aroylhydrazone prochelators with boronate groups, such as BSIH, showcases the potential for selective iron sequestration in conditions of oxidative stress. This approach utilizes boronate's reactivity towards hydrogen peroxide to release active chelators, offering insights into the development of targeted therapies against oxidative damage. Such research underscores the versatility of boron-containing compounds in designing molecules with specific biological functions (Wang & Franz, 2018).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Boric acid compounds like this one have potential applications in the treatment of various diseases, including cancer . They are also important in the organic synthesis of drugs .

properties

IUPAC Name

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEGFCISHQGIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581635
Record name Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

929626-17-5
Record name Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
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